molecular formula C17H15ClO2 B6346461 (2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 93330-19-9

(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B6346461
CAS RN: 93330-19-9
M. Wt: 286.8 g/mol
InChI Key: FQKHUBLVPCQPBQ-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential applications in various scientific research fields. It is an organic compound that belongs to the phenylpropene family, and it has a molecular formula of C14H13ClO. This compound has been studied in recent years due to its potential applications in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in various scientific research fields. This compound has been studied for its potential use in the synthesis of pharmaceuticals, such as anti-inflammatory and anti-cancer drugs. Additionally, this compound has been studied for its potential applications in the synthesis of other compounds, such as dyes and pigments. This compound has also been studied for its potential use in the synthesis of materials for use in electronics and optics.

Mechanism of Action

The mechanism of action of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed that this compound may act as a catalyst in the synthesis of other compounds. Additionally, this compound may act as a ligand, binding to other molecules and forming complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one have not been extensively studied. However, this compound has been studied for its potential use in the synthesis of pharmaceuticals, and it is believed that this compound may have anti-inflammatory and anti-cancer properties. Additionally, this compound may have an effect on the body’s metabolism and energy levels.

Advantages and Limitations for Lab Experiments

The advantages of using 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in lab experiments include its low cost and availability, as well as its ability to act as a catalyst in the synthesis of other compounds. Additionally, this compound is relatively stable and can be stored for long periods of time. The limitations of using this compound in lab experiments include its potential toxicity, as well as its potential to react with other compounds and form new compounds. Additionally, this compound may have unpredictable effects on biochemical and physiological processes.

Future Directions

The potential future directions for 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one include further research into its potential applications in the synthesis of pharmaceuticals, dyes, pigments, and materials for use in electronics and optics. Additionally, further research into its potential biochemical and physiological effects is needed. Additionally, further research into its potential toxicity and its potential to react with other compounds is needed. Finally, further research into its potential to act as a catalyst in the synthesis of other compounds is needed.

Synthesis Methods

The synthesis of 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one can be achieved through a variety of methods. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting a phosphonium ylide with a ketone. Another method of synthesis is the Ullmann reaction, which involves the reaction of an aryl halide with an arylboronic acid to form a biaryl compound. This reaction can be used to synthesize 2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one by reacting an aryl halide with an arylboronic acid.

properties

IUPAC Name

(E)-1-(2-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-14-10-7-13(8-11-14)9-12-17(19)15-5-3-4-6-16(15)18/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKHUBLVPCQPBQ-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

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